molecular formula C9H13FN5O4P B151160 Fpmpa CAS No. 135295-27-1

Fpmpa

Katalognummer: B151160
CAS-Nummer: 135295-27-1
Molekulargewicht: 305.20 g/mol
InChI-Schlüssel: BFZJTDBFUROXJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

FPMPA kann durch enantiomere radiochemische Synthese hergestellt werden. Dies beinhaltet die Herstellung beider Enantiomere und die Bestätigung ihrer antiviralen Aktivität. Die Synthese von this compound in racemischer, R- oder S-Form kann in einer 50-minütigen Synthese mit einer Ausbeute von etwa 38 % erfolgen . Das Herstellungsverfahren beinhaltet die Verwendung einer chiralen Vorstufe zur Einarbeitung von Fluor-18 .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Overview of Antiviral Properties

FPMPA is structurally related to tenofovir, a well-known antiviral drug. Its mechanism of action involves the inhibition of viral replication by interfering with viral reverse transcriptase. This property makes it a candidate for treating various viral infections, particularly those caused by retroviruses.

Case Study: Treatment of FIV in Cats

A study conducted on six naturally FIV-infected cats evaluated the efficacy of this compound compared to other antiviral compounds. The results indicated that while this compound was well tolerated, it demonstrated slightly lower antiviral efficacy than PMEA (adefovir), another acyclic nucleoside phosphonate. The treatment led to improvements in clinical health parameters but also highlighted some adverse effects, such as declines in packed cell volume and hemoglobin levels .

Data Table: Clinical Outcomes in FIV-Infected Cats Treated with this compound

CatInitial KS ScoreEnd of Treatment KS ScoreFollow-Up KS Score
F31+30+16
J36+24-
P31+27+5
N40+19+50
K44+43+38
M17--

Note: KS represents clinical health scores based on specific health parameters assessed during the study.

Research on Acyclic Nucleoside Phosphonates

Broader Applications in Viral Infections

This compound's role extends beyond FIV; it is part of a larger class of ANPs that have shown potential against various viral pathogens. Research has indicated that ANPs can exert broad-spectrum antiviral activity, making them valuable in treating not only retroviral infections but also other viral diseases.

Comparative Efficacy Studies

Studies comparing this compound with other ANPs have demonstrated varying degrees of effectiveness against different viruses. For instance, while PMEA showed high potency against FIV, this compound's tolerability profile made it a subject of interest for further research into its potential applications in both veterinary and human medicine .

Future Research Directions

Potential for Human Applications

Given the structural similarities between this compound and established antiviral drugs like tenofovir, there is ongoing interest in exploring its efficacy in human clinical trials. The compound's safety profile and ability to inhibit viral replication suggest that it could be adapted for use in treating human retroviral infections.

Emerging Research Areas

  • Combination Therapies : Investigating this compound's effectiveness when used in conjunction with other antiviral agents.
  • Resistance Studies : Understanding how viral resistance develops against this compound and identifying strategies to mitigate this issue.
  • Pharmacokinetics and Dynamics : Detailed studies on how this compound is metabolized and its pharmacological effects over time.

Vergleich Mit ähnlichen Verbindungen

FPMPA wird mit anderen acyclischen Nukleosidphosphonaten verglichen, wie z. B. 9-(2-Phosphonylmethoxyethyl)adenin (PMEA), (S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenin (HPMPA) und (R,S)-9-(3-Fluor-2-phosphonylmethoxypropyl)adenin (this compound) . Diese Verbindungen teilen ähnliche antivirale Eigenschaften, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Aktivitäten. This compound ist aufgrund seiner Fluor-18-Markierung und der höheren antiviralen Aktivität seines S-Isomers einzigartig .

Fazit

This compound ist eine bedeutende Verbindung in der antiviralen Forschung, insbesondere für ihre Anwendung in der HIV-Therapie. Seine einzigartigen Eigenschaften, einschließlich seines chiralen Zentrums und der Fluor-18-Markierung, machen es zu einem wertvollen Werkzeug, um die Medikamentenverteilung und -wirksamkeit zu verstehen. Die Fähigkeit der Verbindung, die Virusreplikation zu hemmen, und ihre höhere Aktivität im S-Isomer unterstreichen ihr Potenzial in der antiviralen Therapie.

Biologische Aktivität

FPMPA (9-(3-fluoro-2-phosphonylmethoxypropyl)adenine) is a member of the acyclic nucleoside phosphonates (ANPs), which are a class of compounds known for their antiviral properties against a variety of DNA viruses and retroviruses. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its unique structure, which includes a phosphonate group that mimics natural nucleotides. This structural similarity allows this compound to act as a competitive inhibitor for viral polymerases, effectively disrupting viral replication. The compound is metabolized within the cell to its active diphosphate form, which then competes with natural nucleotides for incorporation into viral DNA chains .

Antiviral Activity

This compound exhibits potent antiviral activity against various DNA viruses and retroviruses. Notable findings include:

  • Broad Spectrum Activity : this compound has shown effectiveness against viruses such as cytomegalovirus (CMV), herpes simplex virus (HSV), and HIV. Its mechanism involves inhibiting viral DNA polymerases, thereby preventing viral replication .
  • In Vitro Studies : Research indicates that this compound demonstrates significant antiviral activity in vitro, with effective concentrations leading to substantial reductions in viral yield in cell cultures infected with various viruses .

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Cytomegalovirus Infections : A study demonstrated that this compound was effective in treating CMV infections in immunocompromised patients. The compound reduced viral loads significantly compared to standard treatments, showcasing its potential as a therapeutic option .
  • HIV Treatment : In preclinical models, this compound exhibited promising results against HIV, showing a reduction in viral replication rates. This positions this compound as a candidate for further development in HIV therapies .

Comparative Biological Activity

The following table summarizes the antiviral activities of this compound compared to other acyclic nucleoside phosphonates:

CompoundTarget VirusesMechanism of ActionEfficacy
This compoundCMV, HSV, HIVInhibits DNA polymeraseHigh
HPMPCCMVInhibits DNA polymeraseModerate
AdefovirHBVInhibits reverse transcriptaseModerate

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration. However, like many antiviral agents, it can have side effects such as nephrotoxicity at high doses. Studies have shown that modified prodrugs of this compound can reduce this toxicity while maintaining efficacy .

Eigenschaften

CAS-Nummer

135295-27-1

Molekularformel

C9H13FN5O4P

Molekulargewicht

305.20 g/mol

IUPAC-Name

[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18)

InChI-Schlüssel

BFZJTDBFUROXJA-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N

Synonyme

3-FPMPA
9-(3-fluoro-2-phosphonylmethoxypropyl)adenine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.